molecular formula C23H22FNO2 B4177468 3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone

3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone

Cat. No. B4177468
M. Wt: 363.4 g/mol
InChI Key: OLSZXXIBEVPVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone is a chemical compound that belongs to the class of cathinones, which are synthetic drugs that have stimulant properties. This compound is also known as 4-FMA, and it has gained attention in the scientific community due to its potential applications in research. In

Mechanism of Action

The mechanism of action of 4-FMA is not fully understood, but it is thought to involve the release of neurotransmitters in the brain. Specifically, 4-FMA has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that are involved in regulating mood, motivation, and attention. This increase in neurotransmitter release is thought to be responsible for the stimulant effects of 4-FMA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications in some individuals. It also has the potential to cause psychological effects such as anxiety, paranoia, and hallucinations. Additionally, chronic use of cathinones has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-FMA in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for investigating the role of dopamine in the brain. However, one limitation is that it has been shown to have potential for abuse, which raises ethical concerns about its use in research. Additionally, the potential cardiovascular and psychological effects of 4-FMA may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-FMA. One area of interest is investigating its potential therapeutic applications for conditions such as depression and attention deficit hyperactivity disorder. Another area of interest is investigating its neurotoxicity and cognitive effects, particularly with chronic use. Additionally, more research is needed to understand the mechanism of action of 4-FMA and how it compares to other cathinones.

Scientific Research Applications

4-FMA has been used in several scientific studies as a research tool to investigate the effects of cathinones on the central nervous system. One study found that 4-FMA has a higher affinity for the dopamine transporter than other cathinones, which suggests that it may have greater potential for abuse. Another study investigated the effects of 4-FMA on the release of neurotransmitters in the brain, and found that it increases the release of dopamine, norepinephrine, and serotonin. These findings suggest that 4-FMA may have potential therapeutic applications for conditions such as depression and attention deficit hyperactivity disorder.

properties

IUPAC Name

3-(4-fluoroanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO2/c1-16-3-5-18(6-4-16)23(26)15-22(17-7-13-21(27-2)14-8-17)25-20-11-9-19(24)10-12-20/h3-14,22,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSZXXIBEVPVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoroanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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